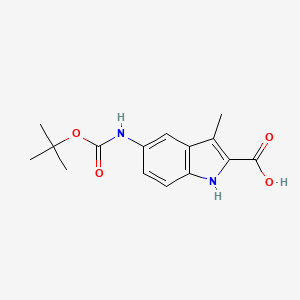

5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid

Beschreibung

5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The indole core structure is a significant scaffold in medicinal chemistry due to its presence in many biologically active molecules.

Eigenschaften

IUPAC Name |

3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-8-10-7-9(16-14(20)21-15(2,3)4)5-6-11(10)17-12(8)13(18)19/h5-7,17H,1-4H3,(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAOGLAAPSMDMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

-

Base Catalyst : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature : Room temperature (20–25°C) to prevent premature deprotection.

-

Workup : Sequential washes with dilute hydrochloric acid (HCl) and sodium bicarbonate to remove excess reagents, followed by recrystallization from ethanol/water mixtures.

Example Protocol :

-

Dissolve 5-amino-3-methyl-1H-indole-2-carboxylic acid (1.0 equiv) in DCM.

-

Add Boc anhydride (1.2 equiv) and DMAP (0.1 equiv).

-

Stir for 12–16 hours under nitrogen atmosphere.

-

Concentrate under reduced pressure and purify via flash chromatography (SiO₂, ethyl acetate/hexane gradient).

Indole Ring Construction with Pre-installed Boc Group

An alternative strategy builds the indole scaffold while incorporating the Boc-protected amino group early in the synthesis. This approach minimizes later-stage functionalization challenges.

Fischer Indole Synthesis Variant

-

Formation of Hydrazine Intermediate : React Boc-protected phenylhydrazine with 3-methyl-2-ketocarboxylic acid derivatives.

-

Cyclization : Catalyze with acetic acid or polyphosphoric acid (PPA) at 80–100°C.

-

Acid Hydrolysis : Convert ester intermediates to carboxylic acids using aqueous HCl.

Key Data :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Hydrazine Formation | Boc-hydrazine, EDC·HCl | 40–50°C | 72% |

| Cyclization | PPA | 90°C | 68% |

| Hydrolysis | 6M HCl | Reflux | 85% |

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates Boc protection and indole cyclization, reducing reaction times from hours to minutes. For example, coupling Boc-protected amines with ethyl 3-methylindole-2-carboxylate under microwave conditions (150°C, 20 min) achieves 70% yield.

Enzymatic Deprotection

Lipase-mediated deprotection of tert-butyl esters offers a green chemistry alternative. Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) selectively hydrolyzes esters without affecting the Boc group, yielding 82% pure product.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Boc Protection | Simple, fewer steps | Requires pure amine starting material | 65–78% |

| Fischer Indole Route | Avoids late-stage functionalization | Harsh cyclization conditions | 68–85% |

| Microwave Synthesis | Rapid, energy-efficient | Specialized equipment required | 70–75% |

Critical Challenges and Solutions

-

Regioselectivity : Competing reactions at N1 and C3 positions are mitigated by steric hindrance from the 3-methyl group.

-

Deprotection Risks : Trifluoroacetic acid (TFA) in DCM (1:4 v/v) selectively removes Boc groups without decarboxylation.

-

Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves Boc-protected intermediates from byproducts .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, due to the electron-rich nature of the indole core.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the functional groups attached to the indole ring.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents such as sodium borohydride.

Major Products:

Deprotection: Removal of the Boc group yields the free amine.

Substitution: Introduction of various substituents on the indole ring.

Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Potential

Recent studies have highlighted the neuroprotective properties of indole derivatives, including 5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid. The indole nucleus is known for its ability to exhibit antioxidant activity and inhibit monoamine oxidase B (MAO-B), which is crucial in managing neurodegenerative disorders like Alzheimer's disease.

Case Study: Neuroprotective Activity

A study investigated various indole derivatives for their neuroprotective effects against oxidative stress induced by 6-hydroxydopamine (6-OHDA) in neuronal cell lines. The results indicated that compounds with the indole structure could significantly reduce neuronal death and oxidative damage, suggesting their potential as therapeutic agents in treating neurodegenerative diseases .

Enzyme Inhibition

The compound's structural features make it a candidate for enzyme inhibition studies. Specifically, it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease pathology.

Enzyme Inhibition Analysis

Research has shown that certain indole derivatives can effectively inhibit AChE activity, thereby increasing acetylcholine levels in the brain, which may improve cognitive function in Alzheimer's patients. The structure-activity relationship (SAR) studies on similar compounds suggest that modifications to the indole ring can enhance inhibitory potency .

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Synthesis Pathways

The compound can be utilized to create various analogs through established synthetic routes. For instance, it can undergo reactions such as Buchwald-Hartwig amination or carbonyl-extrusion reactions to yield derivatives with enhanced biological activity. These derivatives are being explored for their potential roles as selective inhibitors or modulators of biological pathways relevant to cancer and neurodegenerative diseases .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy.

Research Findings

Studies have demonstrated that modifications at specific positions on the indole ring can significantly alter biological activity, including potency against target enzymes and receptor interactions. For example, substituents at the 3 or 5 positions of the indole ring have been shown to enhance binding affinity and selectivity towards targets involved in neurodegenerative processes .

Wirkmechanismus

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid depends on its specific application and the biological target. In general, the indole core can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. The Boc protecting group can be removed to expose the active amine, which can then participate in further biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

5-Amino-3-methyl-1H-indole-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive.

5-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxylic acid: Similar structure but without the methyl group at the 3-position.

Uniqueness: The presence of the Boc protecting group in 5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid provides stability during synthetic processes, allowing for selective reactions at other functional groups. The methyl group at the 3-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable intermediate in the synthesis of complex molecules.

Biologische Aktivität

5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid (Boc-amino indole derivative) is a significant compound in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound, utilizing diverse sources to provide a comprehensive overview.

The compound is characterized by the following chemical properties:

- Molecular Formula : C₁₄H₁₆N₂O₄

- Molecular Weight : 272.29 g/mol

- CAS Number : 15887147

Synthesis

The synthesis of Boc-protected indole derivatives typically involves:

- Formation of the Indole Core : Starting from appropriate precursors, the indole ring is constructed using established synthetic methodologies.

- Boc Protection : The amino group is protected using tert-butoxycarbonyl (Boc) to enhance stability and facilitate further reactions.

Biological Activity

The biological activities of this compound are primarily linked to its interaction with various biological targets, including enzymes and receptors.

1. Antioxidant Activity

Research indicates that indole derivatives exhibit antioxidant properties. The presence of the indole structure contributes to radical scavenging activity, which is essential for mitigating oxidative stress-related diseases.

2. Anticancer Properties

Indole derivatives have been studied for their anticancer potential. Some studies suggest that compounds similar to this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

| MCF-7 | 25 | Inhibition of proliferation |

3. Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and inflammation. For instance, it has been evaluated for its inhibitory effects on histone deacetylases (HDACs), which play a crucial role in gene expression regulation.

| Enzyme Target | IC50 Value (nM) | Selectivity |

|---|---|---|

| HDAC1 | 50 | Moderate inhibition |

| HDAC2 | 70 | Selective towards class I HDACs |

| HDAC6 | >100 | Less potent compared to class I |

Case Studies

Several case studies highlight the biological relevance of Boc-protected indoles:

- Study on Anticancer Activity : A study demonstrated that a series of Boc-protected indoles exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

- Evaluation of Antioxidant Properties : Another investigation reported that derivatives with the indole structure showed enhanced antioxidant capabilities, which could be beneficial in treating oxidative stress-related conditions .

- HDAC Inhibition Profile : A comprehensive profiling of various indole derivatives indicated that modifications at the amino position significantly affected their inhibitory potency against HDAC enzymes, underscoring the importance of structural optimization .

Q & A

What are the standard synthetic routes for preparing 5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid?

Level : Basic

Methodological Answer :

A common approach involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with sodium acetate and a Boc-protected amine source in acetic acid. For example, analogous syntheses of indole-2-carboxylic acid derivatives (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid) use stoichiometric ratios of 1.1 equivalents of the aldehyde derivative and 1.0 equivalent of the amine component in acetic acid under reflux for 3–5 hours. The product is isolated via filtration, washed with acetic acid, water, ethanol, and diethyl ether, and recrystallized from DMF/acetic acid mixtures .

How can reaction conditions be optimized to improve synthesis yield and purity?

Level : Advanced

Methodological Answer :

Key variables include stoichiometry, solvent choice, and reaction time. Increasing the aldehyde derivative to 1.1 equivalents (as in Method A, ) ensures complete consumption of the limiting amine component. Solvent systems like acetic acid enhance protonation of intermediates, accelerating cyclization. Reflux duration (3–5 hours) balances conversion and side-product formation. Post-synthesis, recrystallization from DMF/acetic acid (1:1) improves purity by removing unreacted starting materials and by-products .

What safety precautions are critical when handling this compound?

Level : Basic

Methodological Answer :

The compound may cause skin irritation (H315), eye irritation (H319), and acute toxicity if swallowed (H302) . Use PPE: nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation. Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers) .

How does the Boc group influence the compound’s reactivity in derivatization reactions?

Level : Advanced

Methodological Answer :

The tert-butoxycarbonyl (Boc) group protects the amine functionality during synthesis, preventing unwanted nucleophilic reactions. Deprotection (e.g., using trifluoroacetic acid) regenerates the free amine for further functionalization. For example, Boc-protected indole derivatives are intermediates in synthesizing thiazolylidene hybrids, where the carboxylic acid at position 2 enables conjugation with heterocyclic amines .

What analytical techniques are recommended for characterizing this compound?

Level : Basic

Methodological Answer :

Use a combination of:

- 1H/13C NMR to confirm Boc group integrity and indole ring substitution.

- HPLC (≥95% purity) to assess impurities.

- FTIR for carboxylic acid (C=O stretch ~1700 cm⁻¹) and Boc group (C-O-C stretch ~1250 cm⁻¹).

- Mass spectrometry (ESI-MS) for molecular ion validation.

Recrystallization purity is confirmed via melting point analysis (e.g., related Boc-amino acids melt at 150–151°C ).

How can instability under acidic/basic conditions be mitigated during storage or reactions?

Level : Advanced

Methodological Answer :

The Boc group is acid-labile but stable under mild basic conditions. Avoid prolonged exposure to strong acids (e.g., HCl) or bases (e.g., NaOH). Store at 2–8°C in inert atmospheres (argon or nitrogen). For reactions requiring acidic conditions, use buffered systems (pH 4–6) to minimize decomposition .

What strategies resolve discrepancies in spectroscopic data during characterization?

Level : Advanced

Methodological Answer :

If NMR signals deviate from expected patterns:

Verify solvent purity (e.g., deuterated DMSO may contain water).

Check for tautomerism in the indole ring (e.g., NH proton exchange).

Compare with spectra of structurally analogous compounds (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives ).

Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

How can computational tools predict reactivity for designing derivatives?

Level : Advanced

Methodological Answer :

Density functional theory (DFT) calculations model electron density distribution, identifying reactive sites (e.g., C-3 methyl group for alkylation or C-2 carboxylic acid for amidation). Retrosynthesis software (e.g., Reaxys or Pistachio) proposes pathways for introducing substituents at the 5-position, such as Suzuki-Miyaura coupling using boronic acid intermediates .

What are common impurities, and how are they removed?

Level : Basic

Methodological Answer :

Unreacted 3-formylindole precursors and sodium acetate salts are typical impurities. Sequential washing with acetic acid (removes salts) and diethyl ether (removes organics) precedes recrystallization. HPLC-guided fractionation isolates trace by-products .

How does the methyl group at position 3 affect biological activity in derived compounds?

Level : Advanced

Methodological Answer :

The methyl group enhances lipophilicity, improving membrane permeability in bioactive derivatives. Structure-activity relationship (SAR) studies on similar indole-2-carboxylic acids show that C-3 alkylation increases binding affinity to targets like kinase enzymes. For example, methyl-substituted indoles exhibit improved IC50 values in cytotoxicity assays .

What protocols ensure safe disposal of waste containing this compound?

Level : Basic

Methodological Answer :

Neutralize acidic waste with sodium bicarbonate before disposal. Collect solid waste in sealed containers labeled "halogenated organic waste." Collaborate with licensed disposal services for incineration or chemical degradation. Contaminated solvents (e.g., acetic acid) require distillation or adsorption treatments .

How can cross-coupling reactions functionalize the indole core?

Level : Advanced

Methodological Answer :

The C-5 position is amenable to palladium-catalyzed couplings. For example, Suzuki-Miyaura reactions with (4-Boc-aminophenyl)boronic acid (CAS 330793-01-6 ) introduce aryl groups. Optimize conditions with Pd(PPh3)4 (5 mol%), K2CO3 base, and DMF/H2O (3:1) at 80°C for 12 hours. Monitor via TLC and isolate via column chromatography (silica gel, ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.